2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol
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Overview
Description
2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .
Mode of Action
Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.
Biochemical Pathways
Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.
Result of Action
The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.
Biochemical Analysis
Biochemical Properties
Phenolic compounds are known to interact with various enzymes and proteins . For instance, phenol sulfotransferase (PST) catalyzes the sulfate conjugation of phenolic drugs and neurotransmitters . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with similar enzymes, influencing their activity and the overall biochemical reaction.
Cellular Effects
A related compound, 2-(cyclopentylamino)thiazol-4(5H)-one, has been shown to exhibit anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities . These effects suggest that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Phenolic compounds are known to be synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with enzymes or cofactors in these or similar pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclopentylamine, followed by cyclization with appropriate reagents to form the quinazoline core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino and phenolic groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Cyclopropylamino)quinazolin-2-yl)phenol
- 2-(4-(Cyclohexylamino)quinazolin-2-yl)phenol
- 2-(4-(Cyclobutylamino)quinazolin-2-yl)phenol
Uniqueness
2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol is unique due to its specific cyclopentylamino substitution, which imparts distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(cyclopentylamino)quinazolin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONHOHLSXUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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